Cas no 56715-13-0 ((R)-(+)-Atenolol)
(R)-(+)-Atenolol Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetamide,4-[(2R)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
- (R)-Atenolol
- (R)-(+)-Atenolol
- 2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
- Prenormin
- DB06987
- (R)-(+)-Atenolol, 99%
- 56715-13-0
- NCGC00093636-05
- Vasaten
- SCHEMBL18120
- SR-01000075276
- A-142
- (R)-2-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide
- DTXSID0045753
- HMS2235G14
- Prestwick2_000953
- SR-01000075276-1
- Prestwick1_000953
- NCGC00093636-04
- CCG-204241
- 2TN
- Benzeneacetamide, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, (R)-
- MFCD00074917
- MLS002154070
- SR-01000075276-2
- DTXCID8025753
- AKOS017343045
- NCGC00093636-03
- Prestwick3_000536
- Atenolol, (+)-
- CHEBI:55352
- atenolol-(+/-)
- R-(+)-Atenolol
- GEO-02767
- BPBio1_000607
- BIDD:GT0478
- AB00513974
- Tox21_111211
- (+)-(R)-Atenolol
- AB00513974_06
- MLS001332497
- SPBio_003095
- NCGC00015007-14
- GS-0675
- SMR000326747
- YG132I00WY
- EN300-24409966
- Q27095897
- (+)-Atenolol
- H11709
- ATENOLOL, (R)-
- (R)-(+)-ATENOLOL; (R)-ATENOLOL; (+)-ATENOLOL
- R(+)-Atenolol
- CHEMBL1230004
- 2-[4-({(2R)2-hydroxy-3-[(propan-2-yl)amino]propyl}oxy)phenyl]acetamide
- HY-B2111
- (+)-4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzeneacetamide
- RS-atenolol
- 2-{4-[(2R)-2-hydroxy-3-[(propan-2-yl)amino]propoxy]phenyl}acetamide
- Tox21_111211_1
- MLS001332498
- Lopac0_000146
- BENZENEACETAMIDE, 4-((2R)-2-HYDROXY-3-((1-METHYLETHYL)AMINO)PROPOXY)-
- Prestwick0_000953
- CAS-56715-13-0
- atenolol-(+)
- CS-0020257
- HMS3713L13
- Benzeneacetamide, 4-[(2R)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
- 2-(4-(2-Hydroxy-3-(Isopropylamino)propoxy)phenyl)ethanamide
- UNII-YG132I00WY
- HMS2096L13
- HMS1570P08
- (R)-(+)-Atenolol;(R)-Atenolol;(+)-Atenolol
- BRD-K68075732-001-03-5
- EU-0100146
- J-200025
- BSPBio_000551
- (R)-(+)-Atenolol?
- BRD-K68075732-001-11-8
-
- MDL: MFCD00074917
- Inchi: 1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m1/s1
- InChI Key: METKIMKYRPQLGS-GFCCVEGCSA-N
- SMILES: O(C1C=CC(CC(N)=O)=CC=1)C[C@@H](CNC(C)C)O
Computed Properties
- Exact Mass: 266.16300
- Monoisotopic Mass: 266.163
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 8
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 84.6A^2
Experimental Properties
- Color/Form: Yellow solid
- Density: 1.125
- Melting Point: 148-152 °C(lit.)
- Boiling Point: 508°Cat760mmHg
- Flash Point: 261.1°C
- Refractive Index: 1.54
- Solubility: 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin: >6.0 mg/mL
- PSA: 84.58000
- LogP: 1.54330
- Solubility: Not available
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
(R)-(+)-Atenolol Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / wear protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p2393 get medical advice / care - WGK Germany:3
- Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
- Storage Condition:Please store the product under the recommended condition sin the description
(R)-(+)-Atenolol Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(R)-(+)-Atenolol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0020257-5mg |
(R)-(+)-Atenolol |
56715-13-0 | ≥99.0% | 5mg |
$110.0 | 2022-04-27 | |
| ChemScence | CS-0020257-10mg |
(R)-(+)-Atenolol |
56715-13-0 | ≥99.0% | 10mg |
$200.0 | 2022-04-27 | |
| TRC | A790080-250mg |
(R)-Atenolol |
56715-13-0 | 250mg |
$ 196.00 | 2023-04-19 | ||
| TRC | A790080-2.5g |
(R)-Atenolol |
56715-13-0 | 2.5g |
$ 1533.00 | 2023-04-19 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R911398-1mg |
(R)-(+)-Atenolol |
56715-13-0 | 98% | 1mg |
¥870.00 | 2022-09-28 | |
| DC Chemicals | DC29074-100mg |
(R)-(+)-Atenolol |
56715-13-0 | >98% | 100mg |
$150.0 | 2023-09-15 | |
| DC Chemicals | DC29074-250mg |
(R)-(+)-Atenolol |
56715-13-0 | >98% | 250mg |
$250.0 | 2023-09-15 | |
| DC Chemicals | DC29074-1g |
(R)-(+)-Atenolol |
56715-13-0 | >98% | 1g |
$500.0 | 2023-09-15 | |
| MedChemExpress | HY-B2111-10mM*1mLinDMSO |
(R)-(+)-Atenolol |
56715-13-0 | ≥99.0% | 10mM*1mLinDMSO |
¥1465 | 2022-05-18 | |
| MedChemExpress | HY-B2111-5mg |
(R)-(+)-Atenolol |
56715-13-0 | ≥99.0% | 5mg |
¥600 | 2024-04-18 |
(R)-(+)-Atenolol Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on (R)-(+)-Atenolol
Comprehensive Guide to (R)-(+)-Atenolol (CAS No. 56715-13-0): Properties, Applications, and Market Insights
(R)-(+)-Atenolol (CAS No. 56715-13-0) is a chiral β-adrenergic receptor blocker widely recognized for its cardiovascular applications. As the enantiomerically pure form of atenolol, it exhibits distinct pharmacological properties compared to its racemic counterpart. This compound has gained significant attention in pharmaceutical research due to its stereospecific activity and potential therapeutic advantages.
The molecular structure of (R)-(+)-Atenolol features a secondary alcohol and an aromatic ether moiety, contributing to its unique binding affinity for β1-adrenergic receptors. With a molecular weight of 266.34 g/mol and the chemical formula C14H22N2O3, this compound demonstrates excellent water solubility (approximately 13 mg/mL at 25°C) and thermal stability up to 150°C.
Recent studies highlight the growing interest in chiral drug development, with (R)-(+)-Atenolol being frequently discussed in academic circles. Researchers are particularly focused on its enantioselective synthesis methods, including asymmetric hydrogenation and enzymatic resolution techniques. The pharmaceutical industry values this compound for its potential in developing personalized medicine approaches for cardiovascular conditions.
The primary application of (R)-(+)-Atenolol lies in cardiovascular therapeutics, where it serves as a selective β1-blocker. Clinical studies suggest that the (R)-enantiomer may offer improved receptor specificity and reduced side effects compared to racemic atenolol. Current research explores its potential in managing hypertension, angina pectoris, and certain arrhythmias, with particular interest in its metabolic profile and drug interactions.
From a market perspective, the global demand for enantiopure pharmaceuticals like (R)-(+)-Atenolol continues to rise. Industry reports indicate a compound annual growth rate (CAGR) of 6.8% for chiral drugs between 2022-2027. Pharmaceutical manufacturers are investing in advanced chiral separation technologies to meet the increasing need for high-purity (R)-(+)-Atenolol in drug formulation and clinical research.
Quality control of (R)-(+)-Atenolol typically involves HPLC analysis with chiral columns, ensuring enantiomeric purity ≥99%. The compound is generally supplied as a white to off-white crystalline powder with strict specifications for residual solvents and heavy metal content. Storage recommendations include protection from light and moisture at controlled room temperature.
Emerging research directions for (R)-(+)-Atenolol include investigations into its potential neuroprotective effects and applications in migraine prophylaxis. Some preclinical studies suggest possible benefits in glaucoma treatment, though further clinical validation is required. These novel applications contribute to the compound's growing importance in drug discovery pipelines.
Environmental considerations for (R)-(+)-Atenolol production emphasize green chemistry principles, with particular attention to solvent recovery and waste minimization. The pharmaceutical industry is adopting more sustainable synthesis routes, including catalytic asymmetric methods that reduce the environmental footprint of chiral drug manufacturing.
For researchers working with (R)-(+)-Atenolol, proper analytical characterization is essential. Common techniques include polarimetry for optical rotation determination, chiral HPLC for purity assessment, and mass spectrometry for structural confirmation. These methods ensure the compound meets the stringent requirements for pharmaceutical-grade materials.
The future outlook for (R)-(+)-Atenolol appears promising, with ongoing research into its polymorphic forms and cocrystal development to enhance bioavailability. As regulatory agencies place greater emphasis on enantiomeric drug evaluation, the demand for high-quality (R)-(+)-Atenolol reference standards is expected to grow significantly in coming years.
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